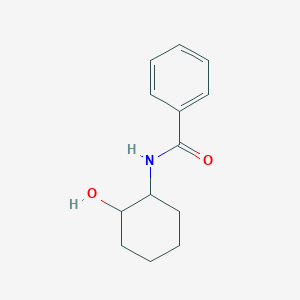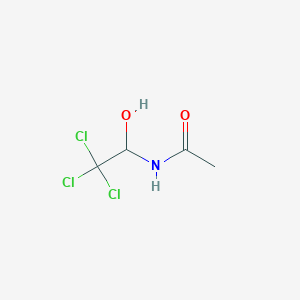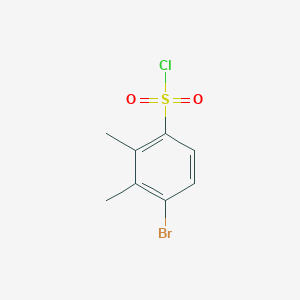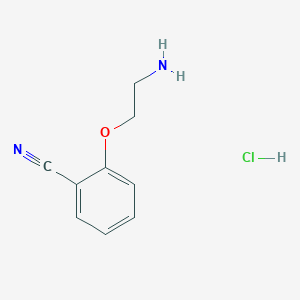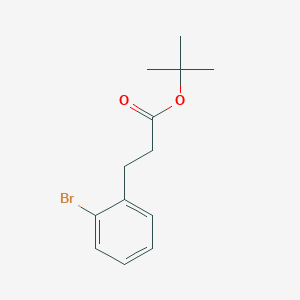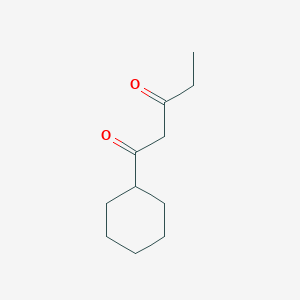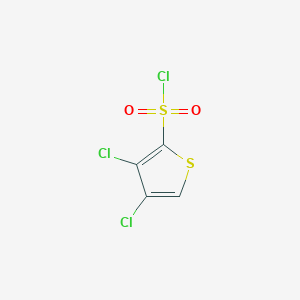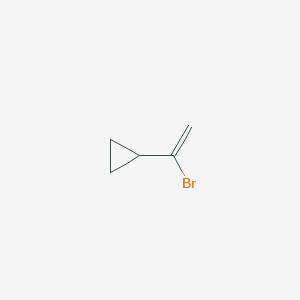
(1-bromoethenyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromoethenyl)cyclopropane, also known as 1-bromocyclopropane, is a cyclic organic compound with the chemical formula C3H5Br. It is a colorless, flammable liquid that is soluble in most organic solvents. It is a versatile reagent for organic synthesis, and has been used in a variety of scientific research applications.
科学研究应用
1-Bromocyclopropane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of cyclopropyl bromides, and as a source of bromine for the synthesis of brominated compounds. It has also been used in the synthesis of optically active cyclopropanes, and in the preparation of cyclopropylboronic acids.
作用机制
The mechanism of action of (1-bromoethenyl)cyclopropanepropane is not well understood. It is believed to undergo a bimolecular nucleophilic substitution reaction, in which the bromine atom is replaced by a nucleophile. This reaction is believed to be facilitated by Lewis acid catalysts, such as zinc chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-bromoethenyl)cyclopropanepropane are not well understood. It is believed to be metabolized in the liver, and to be excreted in the urine. It is also believed to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
实验室实验的优点和局限性
1-Bromocyclopropane has several advantages for laboratory experiments. It is a versatile reagent for organic synthesis, and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is a flammable liquid and must be handled with caution. In addition, the reaction is exothermic, and the product must be isolated by distillation.
未来方向
There are several potential future directions for the use of (1-bromoethenyl)cyclopropanepropane. It could be used as a starting material for the synthesis of other cyclopropyl compounds, such as cyclopropyl bromides, cyclopropylboronic acids, and optically active cyclopropanes. It could also be used in the synthesis of brominated compounds, such as brominated polymers and brominated organic compounds. Finally, it could be used as a reagent in organic synthesis, for the synthesis of biologically active compounds.
合成方法
The synthesis of (1-bromoethenyl)cyclopropanepropane involves the reaction of bromine with cyclopropene. This reaction is typically conducted in a solvent such as dichloromethane, and is catalyzed by a Lewis acid such as zinc chloride. The reaction is exothermic, and the product is typically isolated by distillation.
属性
IUPAC Name |
1-bromoethenylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-4(6)5-2-3-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJJUDKSYXHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromovinylcyclopropane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
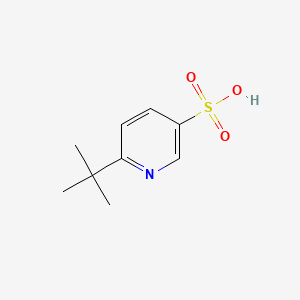
![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
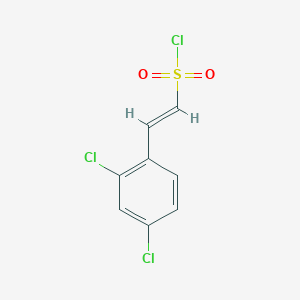
![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
